4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is a chemical compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a chloroacetyl group and a phenyl group attached to a dihydrobenzotriazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one typically involves the reaction of 2-phenyl-2,3-dihydro-1H-benzotriazol-5-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Oxidation Reactions: Formation of phenolic derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 4-(Iodoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 4-(Fluoroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
Uniqueness
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. The chloroacetyl group is more reactive than its bromo, iodo, or fluoro counterparts, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the chloroacetyl group with the benzotriazolone core enhances the compound’s potential for diverse applications in scientific research and industry.
Properties
CAS No. |
860591-27-1 |
---|---|
Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-chloro-1-(5-hydroxy-2-phenylbenzotriazol-4-yl)ethanone |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-12(20)13-11(19)7-6-10-14(13)17-18(16-10)9-4-2-1-3-5-9/h1-7,19H,8H2 |
InChI Key |
CHXLENJPYZNOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.